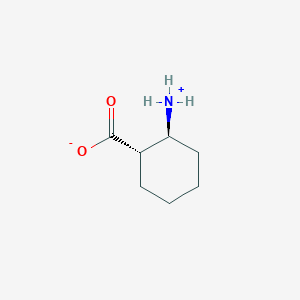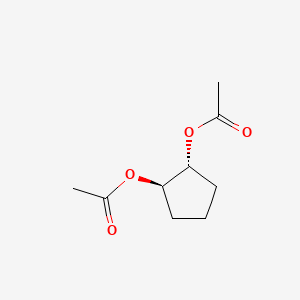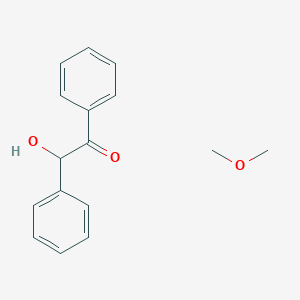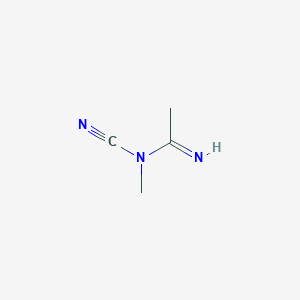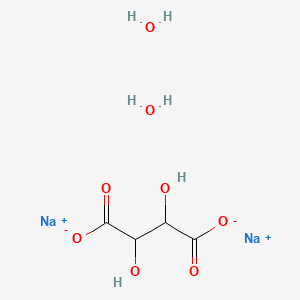
Disodium tartrate dihydrate
Descripción general
Descripción
Disodium tartrate dihydrate is a useful research compound. Its molecular formula is C4H8Na2O8 and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoustic, Thermal, and Optical Properties : The study by Sathish et al. (2021) explored the acoustic, thermal, and optical properties of different concentrations of Disodium Tartrate solutions. It was noted that properties like viscosity, density, ultrasonic velocity, adiabatic compressibility, and internal pressure varied with concentration and temperature.
Food Preservatives and Amino Acids : Beri et al. (2019) investigated the effects of Disodium Tartrate as a food preservative on the hydration behaviors of amino acids. The study provided insights into the hydrophilic-ionic interactions and the impact on the sweetness of amino acids.
Volumetric Properties : The research by Apelblat & Manzurola (2001) focused on the volumetric properties of aqueous solutions of Disodium Tartrate, including the determination of apparent molar volumes and expansibilities.
Conductivity Studies : Bešter-Rogač et al. (1997) performed conductivity measurements on aqueous solutions of Disodium Tartrate, revealing insights into the equivalent limiting conductivity and ion-solvent interactions.
Electrocatalytic Decomposition of Urea : In the study by Meguerdichian et al. (2020), Disodium Tartrate was used in the preparation of nickel oxide nanomaterials for electrocatalytic decomposition of urea, demonstrating its application in energy research.
Gel-grown Barium Tartrate Crystals : Research by Mevada et al. (2012) on barium tartrate crystals grown in a gel medium revealed applications in thermal stability and decomposition studies.
Electrical, Magnetic, and Thermal Properties : The work of Abdel-Kader et al. (1990) on sodium tartrate dihydrate examined its electrical properties, magnetic susceptibility, and thermal analysis, indicating its potential for studying phase transformations.
Food Emulsifier Enhancement : Banipal et al. (2016) explored the use of Disodium Tartrate in enhancing the emulsifying properties of sodium dodecylsulfate for food applications.
Propiedades
IUPAC Name |
disodium;2,3-dihydroxybutanedioate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLAJMGHXGFDE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



